N-[2-(4-methoxyphenyl)ethyl]-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide
Description
N-[2-(4-METHOXYPHENYL)ETHYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring substituted with a carboxamide group, a methanesulfonyl group, and two aromatic rings with methoxy and methyl substituents
Properties
Molecular Formula |
C23H30N2O4S |
|---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H30N2O4S/c1-18-3-5-20(6-4-18)17-30(27,28)25-15-12-21(13-16-25)23(26)24-14-11-19-7-9-22(29-2)10-8-19/h3-10,21H,11-17H2,1-2H3,(H,24,26) |
InChI Key |
RDPQKVKKXXQTMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NCCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-METHOXYPHENYL)ETHYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction using suitable amines and carboxylic acids or their derivatives.
Attachment of the Methanesulfonyl Group: This step involves the sulfonylation of the piperidine ring using methanesulfonyl chloride under basic conditions.
Substitution with Aromatic Rings: The aromatic rings with methoxy and methyl substituents are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-METHOXYPHENYL)ETHYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups on the aromatic rings can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield p-methoxybenzoic acid, while reduction of the carboxamide group can produce the corresponding amine.
Scientific Research Applications
N-[2-(4-METHOXYPHENYL)ETHYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-[2-(4-METHOXYPHENYL)ETHYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE exerts its effects depends on its interaction with molecular targets. It may bind to specific receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: A simpler compound with a similar methoxyphenyl group.
4-Methoxyphenyl isocyanate: Contains a methoxyphenyl group and is used in different chemical reactions.
2-(4-Methoxyphenyl)ethylamine: Another compound with a methoxyphenyl group, used in various synthetic applications.
Uniqueness
N-[2-(4-METHOXYPHENYL)ETHYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups and structural complexity, which may confer distinct chemical and biological properties not found in simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
